molecular formula C30H32N2O8 B557596 Fmoc-Gln(Tmob)-OH CAS No. 120658-64-2

Fmoc-Gln(Tmob)-OH

Cat. No. B557596
M. Wt: 548.6 g/mol
InChI Key: ORRRSRMARPWARV-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Gln(Tmob)-OH” is a chemical compound with the molecular formula C30H32N2O8 and a molecular weight of 548.58 . It is used in proteomics research and is also used in the synthesis of peptides .


Synthesis Analysis

“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis . It is used as a reagent in the synthesis of peptides .


Molecular Structure Analysis

The molecular structure of “Fmoc-Gln(Tmob)-OH” can be represented by the SMILES string: COc1cc (OC)c (CNC (=O)CC [C@H] (NC (=O)OCC2c3ccccc3-c4ccccc24)C (O)=O)c (OC)c1 . The InChI key is ORRRSRMARPWARV-VWLOTQADSA-N .


Chemical Reactions Analysis

“Fmoc-Gln(Tmob)-OH” is suitable for Fmoc solid-phase peptide synthesis .


Physical And Chemical Properties Analysis

“Fmoc-Gln(Tmob)-OH” is a white powder . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Fmoc-Gln(Tmob)-OH is useful in forming norcystine bridges in peptides, demonstrated in the synthesis of octreotide-amide using the Fmoc-strategy on solid phase. N-Alloc and S-Tmob protections of norcysteine (Ncy) were preferred for Fmoc-strategy over other protected norcysteines like Fmoc-Ncy(tBu)-OH (Samant & Rivier, 2007).

  • Fmoc-Gln(Tmob)-OH is involved in the solid-phase syntheses of challenging peptides, demonstrating its versatility and importance in peptide synthesis. This study highlights its usage in comparison to other derivatives (Han, Solé, Tejbrant, & Bárány, 1996).

  • Its application in multiple synthesis methods, like the multipin method, has been explored. This demonstrates the compound's utility in concurrent comparative studies and large-scale peptide synthesis (Bray, Valerio, Dipasquale, Greig, & Maeji, 1995).

  • The role of Fmoc-Gln(Tmob)-OH in minimizing side reactions during peptide synthesis is significant, particularly in the context of asparagine coupling. This study explored various coupling conditions to mitigate side-chain reactions (Gausepohl, Kraft, & Frank, 2009).

  • Fmoc-Gln(Tmob)-OH has been used in the solid-phase synthesis of Stat3 inhibitors, showcasing its application in the development of therapeutic agents. The study explored the use of glutamine analogs in inhibitory peptides, indicating the flexibility of Fmoc-Gln(Tmob)-OH in various peptide frameworks (Mandal, Heard, Ren, Chen, & McMurray, 2007).

  • Its importance in the solid-phase synthesis of peptides with C-terminal Asn and Gln is also noted. This study described a method involving the attachment of Fmoc-asparagine or glutamine to resins, highlighting the compound's utility in peptide chain elongation (Breipohl, Knolle, & Stüber, 2009).

Safety And Hazards

When handling “Fmoc-Gln(Tmob)-OH”, it is advised to avoid dust formation and breathing vapors, mist, or gas . It is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 .

Future Directions

“Fmoc-Gln(Tmob)-OH” is used for research purposes . It is not intended for diagnostic or therapeutic use . As it is used in proteomics research and peptide synthesis , future directions may involve its use in developing new peptides for therapeutic applications.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRSRMARPWARV-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560368
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln(Tmob)-OH

CAS RN

120658-64-2
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120658-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
F Albericio, R Van Abel… - International Journal of …, 1990 - Wiley Online Library
Attempts to anchor Fmoc‐asparagine or glutamine as p‐alkoxybenzyl esters for solid‐phase peptide synthesis are fraught with difficulties. A convenient and effective method to prepare …
Number of citations: 53 onlinelibrary.wiley.com
P Sieber, B Riniker - Tetrahedron letters, 1991 - Elsevier
Carboxamide functions may be tritylated by an acid-catalyzed reaction with triphenylmethanol and acetic anhydride in glacial acetic acid. The ω-trityl group of asparagine and glutamine …
Number of citations: 116 www.sciencedirect.com
I Ng-Choi, À Oliveras, L Feliu… - Beilstein Journal of …, 2019 - beilstein-journals.org
A methodology for the solid-phase synthesis of biaryl bicyclic peptides containing a Phe-Phe, a Phe-Tyr or a Tyr-Tyr motif has been devised. This approach comprises two key steps. …
Number of citations: 6 www.beilstein-journals.org
I Ng-Choi, À Oliveras Rovira… - Beilstein Journal of …, 2019 - dugi-doc.udg.edu
A methodology for the solid-phase synthesis of biaryl bicyclic peptides containing a Phe-Phe, a Phe-Tyr or a Tyr-Tyr motif has been devised. This approach comprises two key steps. …
Number of citations: 2 dugi-doc.udg.edu
B Riniker, A Flörsheimer, H Fretz, P Sieber, B Kamber - Tetrahedron, 1993 - Elsevier
In the synthesis of large peptides. the yield and purity of the end-products will be greatly improved when smaller segments are purified prior to their use for fragment coupling either on a …
Number of citations: 97 www.sciencedirect.com
E Barbar, CM Gross, C Woodward, G Barany - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses chemical synthesis and nuclear magnetic resonance characterization of partially folded proteins. Partially folded conformations of proteins …
Number of citations: 6 www.sciencedirect.com
I Ng-Choi, À Oliveras, M Planas, L Feliu - Tetrahedron, 2019 - Elsevier
A solid-phase strategy for the synthesis of biaryl cyclic peptides containing a side-chain to side-chain His-Tyr linkage was developed. The key step was the macrocyclization of a linear …
Number of citations: 8 www.sciencedirect.com
X Luo, A Zhang, X Wang, H Lu - bioRxiv, 2019 - researchgate.net
Metabolism is characterized by a series of essential life-sustaining processes in all organisms by providing the living cells with necessary nutrients and energy, which enable the cells to …
Number of citations: 7 www.researchgate.net
N Carulla-Casanovas - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
B Blankemeyer-Menge, M Nimtz, R Frank - Tetrahedron Letters, 1990 - Elsevier
Esterification of Nα-Fmoc protected amino acid derivatives with hydroxyl-functions provided by polystyrene and cellulose derived support materials is achieved in high yields with 2,4,6-…
Number of citations: 252 www.sciencedirect.com

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